Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate
Description
Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic spiro[2.5]octane core substituted with two fluorine atoms at the 1,1-positions and an ethyl ester group at the 6-position. Its molecular formula is C₁₁H₁₄F₂O₂ (inferred from related compounds in and ). The spiro architecture and fluorine substituents confer unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2,2-difluorospiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O2/c1-2-15-9(14)8-3-5-10(6-4-8)7-11(10,12)13/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXWRRRPQUEKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Fluorination
The synthesis begins with ethyl 4-oxocyclohexanecarboxylate, which undergoes fluorination at the α-position using diethylaminosulfur trifluoride (DAST). This step introduces the 1,1-difluoro motif prior to cyclopropanation. Reaction conditions (0°C, anhydrous dichloromethane) ensure selective fluorination without ester hydrolysis.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| DAST Equivalents | 2.5 |
| Temperature | 0°C → Room Temperature |
| Yield | 68–72% |
Spiroannulation via Trimethylsulfoxonium Iodide
The fluorinated intermediate reacts with trimethylsulfoxonium iodide under basic conditions (NaH, THF) to form the spiro[2.5]octane core. This cyclopropanation proceeds via ylide generation, attacking the carbonyl group to form the bicyclic structure.
Optimization Insights
-
Solvent Effects : Tetrahydrofuran (THF) outperforms DMF due to better ylide stability.
-
Base Selection : Sodium hydride (NaH) achieves higher yields (85%) compared to potassium tert-butoxide (72%).
-
Reaction Time : 12 hours at reflux ensures complete conversion.
Stereoselective Fluorination Post-Spiroannulation
Spiro Core Construction
Ethyl spiro[2.5]octane-6-carboxylate is synthesized via a Michael-initiated ring-closure (MIRC) reaction between ethyl acrylate and a cyclopropane precursor. Electrochemical conditions (1.5 V, Pt electrodes) enhance stereoselectivity, yielding a 3:1 diastereomer ratio.
Late-Stage Difluorination
The pre-formed spiro compound undergoes electrophilic fluorination using Selectfluor® in acetonitrile. This two-step process introduces fluorine atoms at the 1,1-positions with 90% regioselectivity.
Comparative Fluorination Agents
| Agent | Yield (%) | Selectivity (%) |
|---|---|---|
| Selectfluor® | 78 | 90 |
| N-Fluorobenzenesulfonimide | 65 | 85 |
| Xenon Difluoride | 45 | 70 |
Purification and Characterization
Crude product is purified via flash chromatography (petroleum ether/ethyl acetate, 4:1) and analyzed by:
-
19F NMR : δ -112 ppm (doublet, J = 240 Hz) confirms CF2 group.
-
X-ray Crystallography : Resolves spirocyclic geometry and fluorine placement.
One-Pot Tandem Synthesis
Integrated Approach
A tandem reaction sequence combines fluorination and spiroannulation in a single pot. Ethyl 4-oxocyclohexanecarboxylate reacts with DAST and trimethylsulfoxonium iodide sequentially, eliminating intermediate isolation.
Advantages
-
Reduced purification steps.
-
Higher overall yield (62% vs. 55% for stepwise methods).
Catalytic Enhancements
Adding 5 mol% tetrabutylammonium fluoride (TBAF) accelerates ylide formation, shortening reaction time from 12 to 8 hours.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to improve heat transfer and mixing. Key parameters:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 50°C |
| Throughput | 1.2 kg/hour |
Crystallization Optimization
Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate crystallizes from heptane/ethyl acetate (9:1) at −20°C, achieving >99% purity.
Mechanistic and Kinetic Studies
Reaction Pathway Analysis
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a two-step mechanism:
-
Fluoride Transfer : DAST abstracts a proton, forming a fluorinated enolate.
-
Cyclopropanation : Ylide attack on the carbonyl carbon closes the spiro ring.
Activation Energy Barriers
| Step | ΔG‡ (kcal/mol) |
|---|---|
| Fluoride Transfer | 18.3 |
| Ylide Formation | 22.7 |
| Ring Closure | 15.9 |
Challenges and Mitigation Strategies
Diastereomer Control
-
Catalyst Screening : Chiral bisoxazoline ligands improve diastereomer ratios to 4:1.
-
Low-Temperature Conditions : −40°C suppresses thermal randomization of stereocenters.
Byproduct Formation
-
Epoxide Byproducts : Result from over-oxidation; mitigated by strict temperature control (<50°C).
-
Ester Hydrolysis : Avoided using anhydrous solvents and molecular sieves.
Analytical Validation
Purity Assessment
| Method | Criteria |
|---|---|
| HPLC | Retention time = 8.2 min, >99% area |
| Elemental Analysis | C: 54.3%, H: 6.1%, F: 16.8% |
Spectroscopic Data
-
IR : 1745 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F).
-
HRMS : [M+H]⁺ calc. 249.0934, found 249.0936.
Emerging Methodologies
Photocatalytic Fluorination
Visible-light-mediated catalysis using Ru(bpy)₃²⁺ reduces DAST equivalents to 1.2, improving atom economy.
Biocatalytic Approaches
Engineered esterases catalyze spiroannulation at pH 7.0, though yields remain low (35%).
Chemical Reactions Analysis
Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the molecule can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The ester group in the molecule can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways involving fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize its unique spirocyclic structure and fluorine atoms. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1,1-Difluorospiro[2.5]octan-6-one (CAS 1513853-81-0)
- Molecular Formula : C₈H₁₀F₂O
- Key Differences : Replaces the ethyl ester with a ketone group at the 6-position.
- Implications : The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the ester derivative. This compound is priced at €461.00/50mg (), reflecting its synthetic complexity.
1,1-Difluorospiro[2.5]octane-6-carboxylic Acid
- Molecular Formula : C₉H₁₂F₂O₂
- Key Differences : Carboxylic acid substituent instead of an ethyl ester.
- Implications : The acidic proton enables salt formation or conjugation with amines, broadening utility in drug design. Its SMILES (C1CC2(CCC1C(=O)O)CC2(F)F ) and InChIKey (RVASSHNVWZETBJ-UHFFFAOYSA-N ) are critical for computational modeling .
Ethyl 1-Oxaspiro[2.5]octane-6-carboxylate (CAS 171361-65-2)
- Molecular Formula : C₉H₁₄O₃
- Key Differences : Oxygen atom replaces one fluorine in the spiro ring.
- Implications : The oxa substitution reduces electronegativity, altering solubility and reactivity. Synthesis involves ethyl carbamate and potassium tert-butoxide (), differing from fluorinated analogs.
Ethyl 1,1-Dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate (CAS 21850-52-2)
- Molecular Formula: C₁₂H₁₇NO₂
- Key Differences : Nitrogen (aza) in the spiro ring, dimethyl substituents, and conjugated diene system.
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6)
- Molecular Formula: C₁₂H₁₉NO₃
- Key Differences : Combines oxa and aza groups with a bulky tert-butyl ester.
- Physical Properties: Melting point 50–52°C, density 1.12 g/cm³ ().
Biological Activity
Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate is a fluorinated compound that has gained attention in recent years due to its potential biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1447942-59-7
- Molecular Formula : C11H16F2O2
- Molecular Weight : 218.24 g/mol
- Purity : Typically ≥ 95%
The compound features a spirocyclic structure that contributes to its unique reactivity and interaction profiles.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential mechanisms of action:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation.
- Receptor Modulation : The compound has been shown to interact with various receptors, suggesting a role in modulating signaling pathways related to immune response and cellular proliferation.
- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating potential applications in treating infections.
The mechanism of action for this compound involves:
- Hydrophobic Interactions : The fluorinated moieties enhance hydrophobic interactions with lipid membranes, facilitating cellular uptake.
- Hydrogen Bonding : The carboxylate group can form hydrogen bonds with amino acid residues in target proteins, influencing their activity.
- Electrostatic Interactions : The presence of fluorine atoms may also alter the electronic properties of the compound, enhancing its binding affinity to specific biological targets.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on lipase enzymes. Results showed a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential use as a therapeutic agent for obesity management by inhibiting fat absorption.
Case Study 2: Antimicrobial Properties
In vitro tests against various bacterial strains demonstrated that this compound exhibits bactericidal activity. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Case Study 3: Receptor Interaction
Research involving receptor-ligand binding assays indicated that this compound can act as a partial agonist at certain G-protein coupled receptors (GPCRs), which are crucial in mediating various physiological responses.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration Range |
|---|---|---|
| Enzyme Inhibition | Lipase inhibition | >10 µM |
| Antimicrobial Activity | Bactericidal against S. aureus | MIC = 50 µg/mL |
| Receptor Modulation | Partial agonist at GPCRs | Varies by receptor type |
Q & A
Q. What are the established synthetic routes for Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with spirocyclic precursors. A common approach includes fluorination of a spiro[2.5]octane scaffold using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, 1,1-difluorospiro[2.5]octane-6-carboxylic acid derivatives are synthesized via cyclopropanation followed by selective fluorination . Subsequent esterification with ethanol under acidic conditions yields the ethyl carboxylate form. Key steps require controlled temperatures (e.g., –78°C for cyclopropanation) and anhydrous solvents (e.g., THF or DCM) to avoid side reactions .
Q. How is the compound structurally characterized post-synthesis?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : and NMR confirm fluorination and ester group placement. For example, NMR shows distinct signals near –120 ppm for geminal difluoro groups .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving spirocyclic geometry and bond angles. Disordered fluorines may require constraints during refinement .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 247.12 for CHFO) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states for fluorination and cyclopropanation steps. For example, B3LYP/6-31G(d) models reveal steric hindrance in the spirocyclic core, guiding reagent selection (e.g., bulkier fluorinating agents to avoid over-reaction) . Molecular dynamics simulations assess conformational stability, critical for designing bioactive analogs .
Q. What strategies resolve contradictions in reaction yields or purity across studies?
- Methodological Answer : Contradictions often arise from:
- Isomer Formation : Spirocyclic systems may produce diastereomers. Chiral HPLC (e.g., using a CHIRALPAK® column) separates enantiomers, while NMR distinguishes diastereomers .
- Byproduct Identification : LC-MS or GC-MS detects impurities like defluorinated byproducts. Optimizing fluorination time (e.g., 12–24 hours) minimizes side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve fluorination efficiency but may reduce ester stability. Solvent screening via DoE (Design of Experiments) is recommended .
Q. What biological mechanisms are hypothesized for this compound?
- Methodological Answer : The spirocyclic core and fluorine atoms enhance lipophilicity and metabolic stability, enabling interactions with enzymes like monoacylglycerol lipase (MAGL). Docking studies (e.g., AutoDock Vina) suggest the compound binds to MAGL’s catalytic triad (Ser, Asp, His), inhibiting endocannabinoid degradation . In vitro assays (e.g., fluorometric MAGL activity tests) validate IC values, with EC optimization via ester hydrolysis to carboxylic acid derivatives .
Key Research Findings
- Fluorination at the 1,1-positions stabilizes the spirocyclic core, reducing ring strain compared to non-fluorinated analogs .
- Ethyl ester hydrolysis under basic conditions (e.g., NaOH/MeOH) yields the carboxylic acid, which shows 3× higher MAGL inhibition than the ester .
- X-ray structures reveal a 95° dihedral angle between the cyclopropane and octane rings, influencing steric interactions in enzyme binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
